N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14763823
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O3 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C24H24N4O3/c1-15-22-18(24(29)25-14-16-10-11-20(30-3)21(12-16)31-4)13-19(17-8-6-5-7-9-17)26-23(22)28(2)27-15/h5-13H,14H2,1-4H3,(H,25,29) |
| Standard InChI Key | RCIWKRSBXPIZJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic pyrazolo[3,4-b]pyridine system, a scaffold known for its pharmacological versatility . Key structural features include:
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N1 and C3 Methyl Groups: These substituents enhance lipophilicity and influence tautomeric equilibria, potentially affecting target binding .
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6-Phenyl Substituent: The phenyl ring at position 6 introduces aromatic interactions, which may stabilize protein-ligand complexes.
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4-Carboxamide Linkage: The N-(3,4-dimethoxybenzyl)carboxamide group at position 4 provides hydrogen-bonding capabilities and modulates solubility .
The IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, underscores its substitution pattern. Spectroscopic characterization (e.g., -NMR, IR) remains unreported, but analogous pyrazolo[3,4-b]pyridines exhibit diagnostic peaks for methyl groups (~δ 2.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| logP (Predicted) | ~3.2 |
| Hydrogen Bond Donors/Acceptors | 1/5 |
| Rotatable Bonds | 6 |
Synthetic Methodologies
General Synthesis Strategies
The compound’s synthesis typically follows one of two routes :
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Pyridine Ring Formation on a Pyrazole Precursor: 3-Aminopyrazole derivatives react with 1,3-CCC-biselectrophiles (e.g., diketones) to form the pyridine ring.
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Pyrazole Ring Formation on a Pyridine Precursor: Pyridine derivatives undergo cyclization with hydrazine derivatives to construct the pyrazole moiety.
A representative pathway involves:
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Condensation of 3-amino-1-methylpyrazole with a diketone to form the pyrazolo[3,4-b]pyridine core.
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Introduction of the 6-phenyl group via Suzuki-Miyaura coupling.
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Carboxamide formation at position 4 using 3,4-dimethoxybenzylamine .
Challenges and Optimizations
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Regioselectivity: Controlling the position of substituents during cyclization requires careful selection of catalysts and reaction conditions .
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Functional Group Compatibility: The dimethoxybenzyl group’s sensitivity to oxidation necessitates inert atmospheres during late-stage modifications.
Biological Activity and Mechanisms
Anticancer Activity
The 3,4-dimethoxybenzyl group may enhance DNA intercalation or kinase inhibition, as seen in related compounds . For example, pyrazolo[3,4-b]pyridines with similar substitution patterns inhibit cyclin-dependent kinases (CDKs) at IC values <1 μM .
Table 2: Reported Biological Activities of Analogous Compounds
| Compound Class | Target | IC/EC |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | CDK2 | 0.8 μM |
| Carboxamide derivatives | P. falciparum | 120 nM |
Pharmacological Profiling
Metabolic Considerations
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CYP450 Interactions: Methoxy groups are prone to O-demethylation by CYP3A4, potentially generating reactive metabolites .
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Excretion: Carboxamides are typically metabolized to carboxylic acids, which may undergo renal clearance .
Comparative Analysis with Related Structures
1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (PubChem CID: 57484936)
This simpler analog (, MW 162.15 g/mol) lacks the 3,4-dimethoxybenzyl and phenyl groups, resulting in reduced lipophilicity (logP ~0.5) . It serves as a scaffold for structure-activity relationship (SAR) studies.
1,3-Dimethyl-6-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid (ChemDiv Y041-0406)
Replacing the carboxamide with a carboxylic acid (, MW 267.28 g/mol) increases polarity (logD -1.88) . This derivative exhibits lower cellular uptake, highlighting the carboxamide’s role in membrane penetration .
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